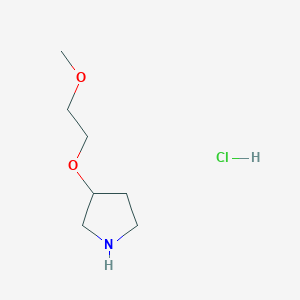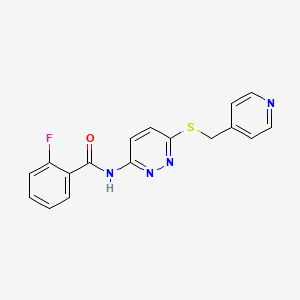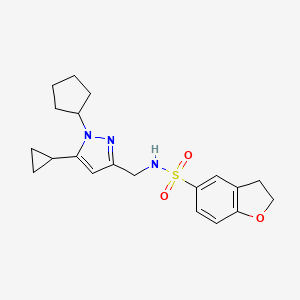
7-chloro-N-(2-phenylethyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of pharmacological activities . These activities include anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects .
Mode of Action
Some quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa, a process regulated by the quorum sensing system . They also decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
It’s known that quinazolinone derivatives can affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Pharmacokinetics
Some quinazolinone derivatives have been reported to exhibit excellent pharmacokinetics and in vivo activity following oral dosing .
Result of Action
Some quinazolinone derivatives have been found to inhibit biofilm formation and decrease other virulence factors at low concentrations without affecting bacterial growth .
準備方法
The synthesis of 7-chloro-N-(2-phenylethyl)quinazolin-4-amine can be achieved through various synthetic routes. One common method involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate to prepare the 7-chloro-substituted derivative . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
7-chloro-N-(2-phenylethyl)quinazolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
7-chloro-N-(2-phenylethyl)quinazolin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other quinazoline derivatives . In biology and medicine, it has been studied for its potential antimicrobial, anticancer, and anti-inflammatory activities . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases .
類似化合物との比較
7-chloro-N-(2-phenylethyl)quinazolin-4-amine can be compared with other similar compounds, such as 7-chloro-N-phenylquinazolin-4-amine and 4,7-dichloro-6-quinazolinamine . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .
特性
IUPAC Name |
7-chloro-N-(2-phenylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c17-13-6-7-14-15(10-13)19-11-20-16(14)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNSLPMDSCDZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2847697.png)


![Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate](/img/structure/B2847705.png)

![3-(methylsulfanyl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2847708.png)
![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2847709.png)

![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2847712.png)
![2-[(1S)-1-azidoethyl]pyridine](/img/structure/B2847713.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2847714.png)

![3-(methylsulfonyl)-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)imidazolidine-1-carboxamide](/img/structure/B2847718.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2847719.png)
